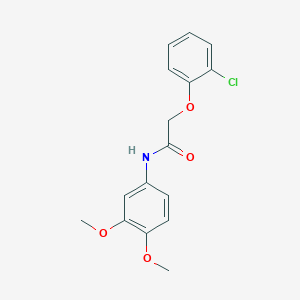![molecular formula C15H16N2O5 B4953429 methyl N-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-D-alaninate](/img/structure/B4953429.png)
methyl N-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-D-alaninate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl N-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-D-alaninate is a chemical compound that has shown potential in scientific research. This compound is commonly known as MPOC and is used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
作用机制
The mechanism of action of MPOC is still being studied, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, MPOC has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. In inflammation, MPOC has been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MPOC has been shown to have various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. In cancer cells, MPOC has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammation, MPOC has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation. In neurological research, MPOC has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
实验室实验的优点和局限性
MPOC has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. Another advantage is that it has shown potential in various scientific research studies, making it a promising compound for future research. One limitation is that its mechanism of action is still being studied, making it difficult to fully understand its effects. Another limitation is that it may have off-target effects, which could complicate data interpretation.
未来方向
There are several future directions for research on MPOC. One direction is to further study its mechanism of action, which could lead to a better understanding of its effects and potential therapeutic applications. Another direction is to study its effects in different disease models, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of MPOC for therapeutic use. Overall, MPOC has shown promising potential in scientific research and warrants further investigation.
合成方法
The synthesis of MPOC involves the reaction of N-(tert-butoxycarbonyl)-D-alanine with 2-(phenoxymethyl)-1,3-oxazol-4-carbonyl chloride in the presence of triethylamine. The resulting compound is then treated with methyl iodide to yield MPOC.
科学研究应用
MPOC has been used in various scientific research studies, including cancer research, inflammation research, and neurological research. In cancer research, MPOC has shown potential as an anti-tumor agent by inhibiting the growth of cancer cells. In inflammation research, MPOC has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological research, MPOC has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
methyl (2R)-2-[[2-(phenoxymethyl)-1,3-oxazole-4-carbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O5/c1-10(15(19)20-2)16-14(18)12-8-22-13(17-12)9-21-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,16,18)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLUVJYZLOAZGP-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NC(=O)C1=COC(=N1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)NC(=O)C1=COC(=N1)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4953347.png)
![N-methyl-3-(methylthio)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]propanamide](/img/structure/B4953357.png)
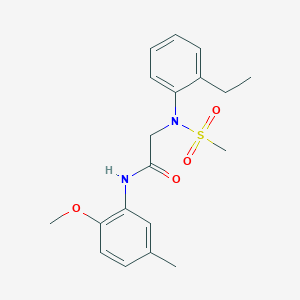
![N-[2-(tert-butylthio)ethyl]-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4953374.png)
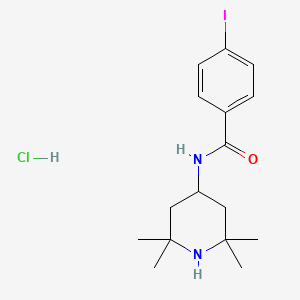
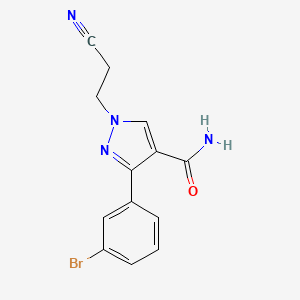

![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2,4,5-trimethoxybenzyl)-1,3-propanediamine](/img/structure/B4953407.png)
![ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4953414.png)
![3-bromo-N-[3-(1H-imidazol-1-yl)propyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4953432.png)
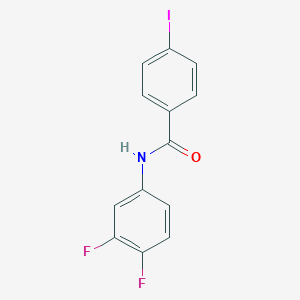
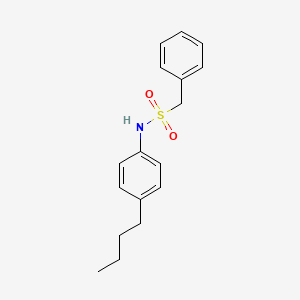
![8-chloro-N'-[1-(4-isobutoxyphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B4953451.png)
